LUF7244 is a compound identified as a negative allosteric modulator and activator of the Kv11.1 ion channels, also known as human Ether-à-go-go-Related Gene channels (hERG). It has garnered attention due to its potential therapeutic applications in counteracting drug-induced cardiac arrhythmias, particularly those associated with the blockade of Kv11.1 channels, which can lead to life-threatening conditions such as torsades de pointes. The compound was synthesized following established methodologies and has been extensively characterized for its pharmacological properties.
LUF7244 is classified under the category of allosteric modulators, specifically targeting Kv11.1 channels. Its chemical formula is , and it has a molecular weight of approximately 533.97 g/mol . The compound is primarily sourced from synthetic pathways developed in research laboratories focusing on cardiac pharmacology .
The synthesis of LUF7244 has been documented in various studies, highlighting a multi-step process that involves the coupling of specific chemical precursors. The synthesis typically begins with the formation of an oxazoloquinoline derivative, followed by further modifications to introduce substituents that enhance its activity at the Kv11.1 channel. The compound was synthesized using established organic chemistry techniques, ensuring high purity levels (greater than 98%) .
The molecular structure of LUF7244 reveals a complex arrangement that includes a chloro-substituted oxazoloquinoline moiety attached to a phenylacetamide group. The structural formula can be represented as follows:
The chemical structure can be depicted using SMILES notation: CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC
.
LUF7244 interacts with Kv11.1 channels through allosteric modulation, which alters the channel's conformation and affects ion flow without directly blocking the channel pore. Experimental data indicate that LUF7244 decreases the affinity of known blockers such as dofetilide and cisapride for Kv11.1 channels by significant factors (up to 4-fold), thereby mitigating drug-induced prolongation of action potentials .
LUF7244 functions primarily by stabilizing the open state of Kv11.1 channels, thus promoting potassium ion efflux during cardiac repolarization phases. This mechanism helps counteract early afterdepolarizations induced by other pharmacological agents.
Key findings include:
LUF7244 exhibits properties typical of small organic molecules used in pharmacology:
LUF7244 has significant implications in cardiac pharmacology:
The voltage-gated potassium channel Kv11.1, encoded by the human ether-à-go-go-related gene (hERG), governs the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization. This channel’s unique structural features—including a large, hydrophobic pore cavity—render it susceptible to unintended blockade by diverse pharmaceuticals, ranging from antibiotics to antipsychotics [1] [2]. Drug-induced inhibition of IKr prolongs the ventricular action potential duration (APD), manifesting electrocardiographically as QT interval elongation. This prolongation predisposes patients to early afterdepolarizations (EADs) and the lethal polymorphic ventricular tachycardia torsades de pointes (TdP) [1] [4]. Consequently, numerous drugs (e.g., terfenadine, cisapride) have been withdrawn from clinical use, and stringent regulatory guidelines (ICH S7B/E14) mandate hERG screening for all new chemical entities [1] [2].
Table 1: Cardiac Ion Channels and Their Roles in Repolarization
Channel | Current | Role in Repolarization | Effect of Blockade |
---|---|---|---|
Kv11.1 (hERG) | IKr | Major phase 3 repolarization | APD prolongation, QT elongation, TdP risk |
Kv7.1 | IKs | Secondary repolarization reserve | Minimal prolongation alone; synergistic risk with IKr block |
Nav1.5 | INa | Depolarization (phase 0) | Reduced conduction velocity; minimal QT effect |
KIR2.1 | IK1 | Terminal repolarization and resting potential | APD prolongation; EAD promotion |
Orthosteric hERG blockers (e.g., dofetilide) bind directly within the channel’s pore domain, causing profound conduction arrest and repolarization failure. Allosteric modulators offer a mechanistically distinct strategy by binding to topographically distinct sites, thereby inducing conformational changes that modulate channel function without occluding ion conduction [3] [5]. Negative allosteric modulators (NAMs) like LUF7244 reduce the affinity of orthosteric blockers for Kv11.1, effectively displacing them and restoring channel function [1] [3]. This approach confers key advantages: * Subtype Selectivity: Allosteric sites exhibit greater sequence divergence than conserved orthosteric pockets, minimizing off-target effects. LUF7244 (10 µM) shows no activity against IKIR2.1, INav1.5, ICa-L, or IKs channels [1] [4]. * Ceiling Effect: Allosteric modulation is saturable, inherently limiting maximal effect and reducing overdose risk [1] [3]. * Pathway Preservation: Unlike direct channel activators, NAMs require endogenous channel activity, preserving physiological regulation [3] [5].
Table 2: Allosteric vs. Orthosteric Modulation of Kv11.1
Property | Orthosteric Blockers (e.g., Dofetilide) | Allosteric NAMs (e.g., LUF7244) |
---|---|---|
Binding Site | Central pore cavity | Non-pore allosteric site |
Effect on Current | Complete blockade | Increased current via reduced inactivation |
Selectivity | Low (broad channel interactions) | High (no effects on IK1, INa, ICa, IKs) |
Safety Profile | High TdP risk | Ceiling effect; TdP suppression demonstrated |
Therapeutic Role | Antiarrhythmic (Class III) | Corrective for drug-induced or congenital LQTS |
LUF7244 emerged from rational drug design efforts focused on substituted benzophenones capable of allosterically modulating Kv11.1. Initial chemical optimization yielded derivatives with enhanced potency in displacing radiolabeled dofetilide ([3H]-dofetilide) binding. Notably, compound 9i demonstrated the highest affinity among early candidates, while 6k exhibited complex binding kinetics (pseudo-Hill coefficient ≠1), indicative of cooperative allosteric effects [5]. LUF7244 itself was characterized as a potent negative allosteric modulator (Ligand ID: 10447, GtoPdb), with a molecular weight of 366.08 g/mol and favorable Lipinski rule adherence (XLogP=3.6; H-bond acceptors=4; H-bond donors=1) [3].
Functional validation revealed a dual mechanism:
In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that LUF7244 (10 µM) shortened action potential duration (APD) by ~50% and completely suppressed dofetilide-induced EADs [1] [4]. This efficacy translated in vivo using the chronic atrioventricular block (CAVB) dog model—a paradigm of heightened TdP susceptibility. Intravenous LUF7244 (2.5 mg·kg−1·15 min−1) prevented dofetilide-induced TdP in 5 of 7 animals without normalizing QTc, underscoring its disease-specific action. Peak plasma levels (1.75–2.34 µM) aligned with effective in vitro concentrations [1] [2] [4]. Recent work also suggests LUF7244 rescues aberrant Kv11.1 trafficking in congenital and acquired Long QT Syndrome, expanding its potential beyond acute arrhythmia suppression [6].
Table 3: Key Research Findings for LUF7244
Model System | Concentration/Dose | Key Effects | Outcome |
---|---|---|---|
HEK293-hERG | 0.5–10 µM | ↑ IKv11.1 by inhibiting inactivation; no effect on IKIR2.1, INav1.5 | Validation of target specificity [1] |
hiPSC-Cardiomyocytes | 10 µM | ↓ APD by ~50%; suppression of dofetilide-induced EADs | Rescue of human cellular electrophysiology [1] [4] |
Canine Ventricular Cardiomyocytes | 10 µM | Doubling of IKr; APD shortening | Cross-species efficacy [1] |
CAVB Dog Model (TdP) | 2.5 mg·kg−1·15 min−1 IV | Prevention of TdP in 71% (5/7) of dogs | In vivo antiarrhythmic efficacy without QTc normalization [1] [2] |
Compound Listing: LUF7244, LUF7346, Dofetilide, Cisapride, Astemizole, Sertindole, Compound 9i, Compound 6k, Compound 5e.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7